

Philanthotoxin-343: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Philanthotoxin 343*
tris(trifluoroacetate) salt

Cat. No.: *B13830463*

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This guide provides an in-depth technical overview of Philanthotoxin-343 (PhTX-343), a synthetic analogue of the naturally occurring polyamine wasp toxin, Philanthotoxin-433. We will delve into its core physicochemical properties, elucidate its mechanism of action as a potent channel blocker, and provide detailed, field-proven experimental protocols for its characterization and application in neuroscience research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of PhTX-343 in their work.

Introduction: The Significance of Philanthotoxin-343

Philanthotoxins are a class of polyamine toxins originally isolated from the venom of the Egyptian digger wasp, *Philanthus triangulum*. These toxins are known for their ability to induce rapid, reversible paralysis in their prey by antagonizing excitatory neurotransmitter receptors. PhTX-343 is a synthetic analogue of the most active natural philanthotoxin, PhTX-433.[1] The "343" designation in its name refers to the number of methylene groups separating the nitrogen atoms in its spermine moiety.[2] Its synthetic accessibility and potent, selective antagonism of ionotropic glutamate receptors (iGluRs) and nicotinic acetylcholine receptors (nAChRs) have

made it a valuable tool in neuroscience research and a lead compound in the development of therapeutics for neurological disorders.[1][3][4]

Physicochemical Properties of Philanthotoxin-343

A thorough understanding of the physicochemical properties of PhTX-343 is fundamental to its application in experimental settings. These properties dictate its solubility, stability, and interaction with biological systems.

Molecular Weight and Chemical Formula

The precise molecular characteristics of PhTX-343 are summarized in the table below. This data is critical for preparing solutions of known molarity and for mass spectrometry-based analyses.

Property	Value	Source
Molecular Formula	C ₂₃ H ₄₁ N ₅ O ₃	[2]
Molecular Weight	435.6 g/mol	[2]
CAS Number	115976-93-7	[2]

Chemical Structure

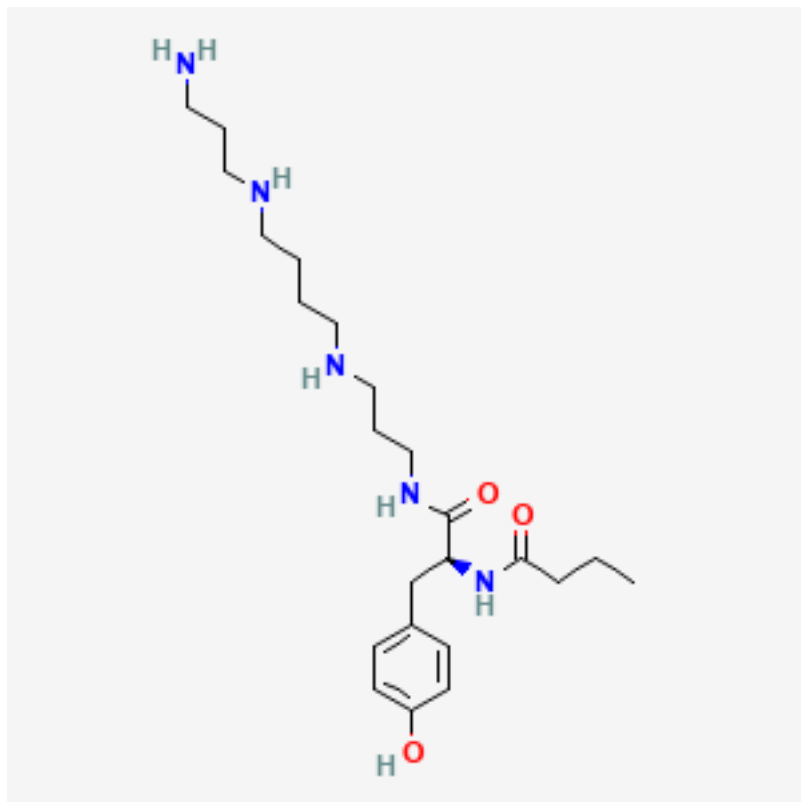
The chemical structure of PhTX-343 is modular, consisting of a hydrophobic aromatic headgroup and a hydrophilic polyamine tail. This amphipathic nature is key to its mechanism of action.

- **Aromatic Headgroup:** This portion is derived from a tyrosine residue, providing a bulky, hydrophobic moiety.
- **Polyamine Tail:** In PhTX-343, this is a spermine molecule, a polyamine with a +3 charge at physiological pH.[5] The spacing of the amine groups is crucial for its interaction within the ion channel pore.

The IUPAC name for PhTX-343 is N-[(2S)-1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-

yl]butanamide.[2]

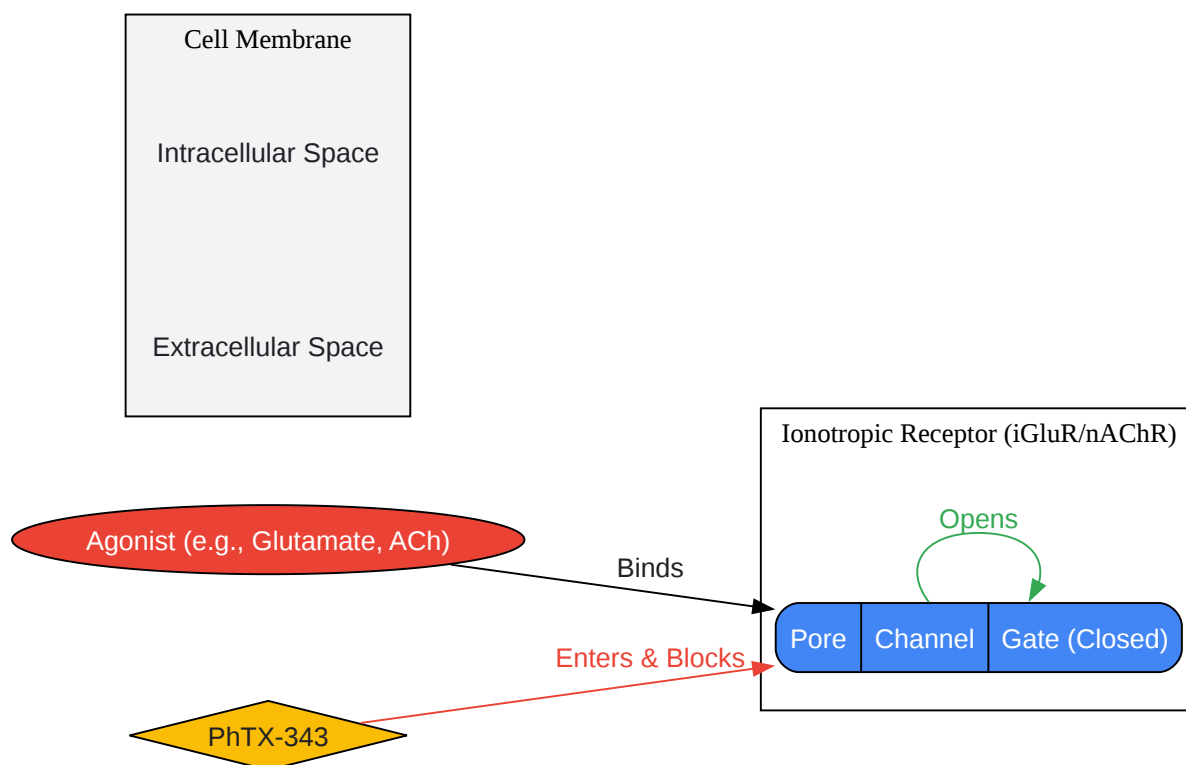
Below is a 2D representation of the chemical structure of Philanthotoxin-343.



Mechanism of Action: A Potent Channel Blocker

PhTX-343 exerts its biological effects by acting as a non-competitive antagonist of ionotropic glutamate receptors (iGluRs), including NMDA, AMPA, and kainate receptors, as well as nicotinic acetylcholine receptors (nAChRs).[1] Its primary mechanism is open-channel blockade.

The causality behind this mechanism is rooted in its structure. Upon receptor activation and channel opening, the positively charged polyamine tail of PhTX-343 is drawn into the cation-permeable pore of the receptor. The toxin then physically occludes the channel, preventing the influx of ions and thereby inhibiting neuronal depolarization. The hydrophobic headgroup is thought to anchor the molecule at the extracellular vestibule of the channel. This blockade is voltage-dependent, meaning its potency can be influenced by the membrane potential.[6]



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Caption: Mechanism of PhTX-343 as an open-channel blocker.

Experimental Protocols

The following protocols are provided as a starting point for researchers. They are designed to be self-validating by including appropriate controls and clear endpoints.

Characterization of PhTX-343 Activity using Two-Electrode Voltage-Clamp (TEVC) in *Xenopus* Oocytes

This protocol details the electrophysiological characterization of PhTX-343's inhibitory effects on a specific receptor subtype expressed in *Xenopus* oocytes. The choice of oocytes as an expression system is due to their large size, which facilitates microinjection and two-electrode recording, and their low background of endogenous channel activity.^{[7][8][9]}

Step-by-Step Methodology:

- Oocyte Preparation:
 - Harvest stage V-VI oocytes from a female *Xenopus laevis*.
 - Defolliculate the oocytes by incubation in a collagenase solution. This enzymatic digestion removes the surrounding follicular cell layer, which can interfere with recordings.
 - Incubate the oocytes in a sterile Barth's solution at 18°C.
- cRNA Microinjection:
 - Linearize the plasmid DNA containing the cDNA for the receptor subunit(s) of interest (e.g., nAChR subunits).
 - In vitro transcribe cRNA from the linearized plasmid using an mMessage mMachine kit.
 - Inject approximately 50 nL of the cRNA solution (at a concentration of ~1 µg/µL) into each oocyte.
 - Incubate the injected oocytes for 2-7 days to allow for receptor expression.
- Two-Electrode Voltage-Clamp Recording:
 - Place an oocyte in a recording chamber continuously perfused with a standard Ringer's solution.
 - Impale the oocyte with two glass microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
 - Clamp the membrane potential at a holding potential of -60 mV.
 - Apply the agonist (e.g., acetylcholine) to elicit an inward current.
 - Co-apply the agonist with varying concentrations of PhTX-343 to determine its inhibitory effect.

- Wash the oocyte with Ringer's solution between applications to ensure recovery.
- Data Analysis:
 - Measure the peak current amplitude in the presence and absence of PhTX-343.
 - Plot the percentage of inhibition as a function of PhTX-343 concentration.
 - Fit the data to a Hill equation to determine the IC_{50} value, which represents the concentration of PhTX-343 that causes 50% inhibition of the agonist-induced current.

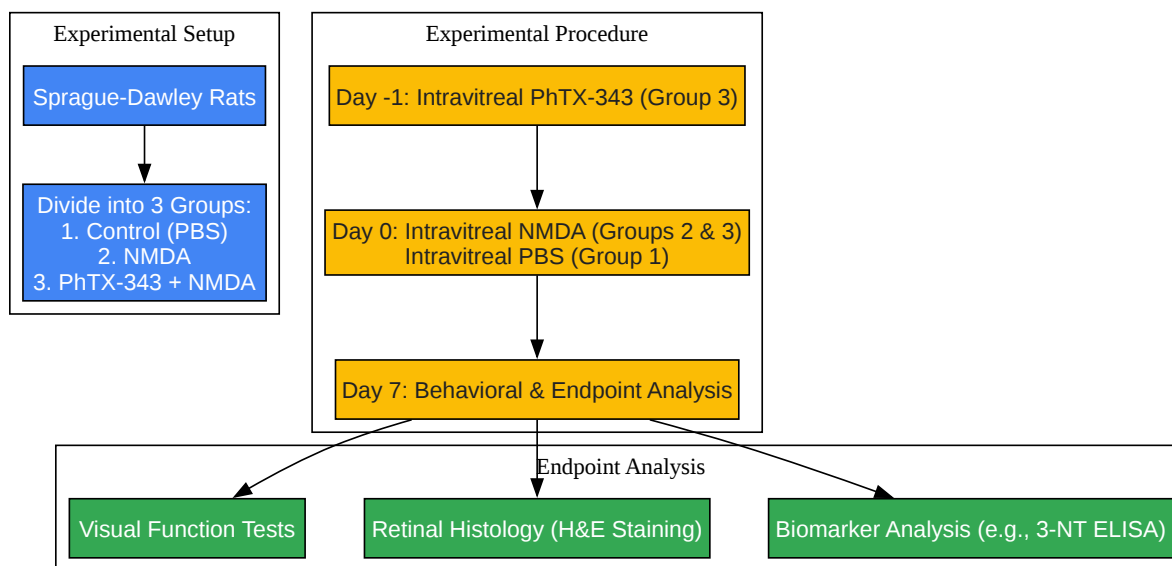
In Vivo Assessment of Neuroprotection by PhTX-343 in a Rat Model of NMDA-Induced Retinal Injury

This protocol describes an in vivo model to evaluate the neuroprotective effects of PhTX-343 against excitotoxic retinal damage.^[3] NMDA-induced excitotoxicity is a relevant model for studying neurodegenerative diseases like glaucoma.^{[3][10][11][12]}

Step-by-Step Methodology:

- Animal Model and Groups:
 - Use adult male Sprague-Dawley rats.
 - Divide the animals into three groups:
 - Group 1: Control (intravitreal injection of phosphate-buffered saline, PBS).
 - Group 2: NMDA-treated (intravitreal injection of NMDA).
 - Group 3: PhTX-343 + NMDA-treated (intravitreal injection of PhTX-343 followed by NMDA).
- Drug Administration:
 - Anesthetize the rats.
 - For Group 3, administer an intravitreal injection of PhTX-343 (e.g., 160 nM).^[3]

- 24 hours later, administer an intravitreal injection of NMDA (e.g., 160 nM) to Groups 2 and 3.[3] Group 1 receives a PBS injection. The 24-hour pre-treatment with PhTX-343 allows for its distribution and potential neuroprotective mechanisms to be engaged before the excitotoxic insult.
- Behavioral Assessment (Optional):
 - After a recovery period (e.g., 7 days), perform visual function tests such as the open field test or color recognition test to assess any functional deficits and the protective effect of PhTX-343.[3]
- Histological Analysis:
 - Euthanize the animals and enucleate the eyes.
 - Fix, embed, and section the retinal tissue.
 - Perform Hematoxylin and Eosin (H&E) staining to visualize the retinal layers.
 - Measure the thickness of the ganglion cell layer and quantify the number of retinal ganglion cells. A reduction in these parameters is indicative of neurodegeneration.
- Biochemical Analysis:
 - Homogenize retinal tissue and perform an ELISA to measure biomarkers of nitrosative stress, such as 3-nitrotyrosine (3-NT).[3] Increased levels of 3-NT are associated with excitotoxic damage.



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Caption: Workflow for in vivo neuroprotection study of PhTX-343.

Summary and Future Directions

Philanthotoxin-343 is a powerful pharmacological tool with well-defined physicochemical properties and a clear mechanism of action. Its ability to selectively block ionotropic receptors makes it invaluable for studying synaptic transmission and for investigating the therapeutic potential of channel blockers in a range of neurological disorders. The provided protocols offer a robust framework for researchers to explore the multifaceted activities of this intriguing molecule. Future research may focus on the development of PhTX-343 analogues with even greater receptor subtype selectivity and improved pharmacokinetic profiles for clinical applications.

References

- Wang, C., Zhang, J., & Schroeder, J. I. (2017). Two-electrode Voltage-clamp Recordings in *Xenopus laevis* Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. *Journal of Visualized Experiments*, (119), 55123. [\[Link\]](#)

- Frings, S. (2014). Two-electrode voltage-clamp (TEVC). ResearchGate. [\[Link\]](#)
- Lam, T. T., Abler, A. S., Kwong, J. M., & Tso, M. O. (1999). N-methyl-D-aspartate (NMDA)-induced apoptosis in rat retina. *Investigative ophthalmology & visual science*, 40(10), 2391–2397. [\[Link\]](#)
- Strømgaard, K., Andersen, K., Krogsgaard-Larsen, P., & Jaroszewski, J. W. (1999). Neuroactive polyamine wasp toxins: nuclear magnetic resonance spectroscopic analysis of the protolytic properties of philanthotoxin-343. *Bioconjugate chemistry*, 10(4), 643–649. [\[Link\]](#)
- Lambuk, L., Jafri, A. J. A., Ibahim, M. J., Damanhuri, H. A., & Mohamed, R. (2019). Dose-dependent effects of NMDA on retinal and optic nerve morphology in rats. *Folia neuropathologica*, 57(2), 169–178. [\[Link\]](#)
- Calvo-Sánchez, E., Sánchez-López, A., de la Villa, P., & Gallego-Ortega, A. (2024). Evaluation of the neuroprotective efficacy of the gramine derivative ITH12657 against NMDA-induced excitotoxicity in the rat retina. *Frontiers in Pharmacology*, 15, 1348889. [\[Link\]](#)
- Jafri, A. J. A., Lambuk, L., Ibahim, M. J., Damanhuri, H. A., & Mohamed, R. (2021). Neuroprotection Against NMDA-Induced Retinal Damage by Philanthotoxin-343 Involves Reduced Nitrosative Stress. *Frontiers in Neuroscience*, 15, 765955. [\[Link\]](#)
- Wikipedia. (n.d.). Philanthotoxin. Wikipedia. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). (alphaS)-N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)-4-hydroxy-alpha-((1-oxobutyl)amino)benzenepropanamide. PubChem. Retrieved from [\[Link\]](#)
- npi electronic GmbH. (2025). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. npi electronic. [\[Link\]](#)
- Lambuk, L., Jafri, A. J. A., Ibahim, M. J., Damanhuri, H. A., & Mohamed, R. (2019). Dose-dependent effects of NMDA on retinal and optic nerve morphology in rats. *Folia Neuropathologica*, 57(2), 169-178. [\[Link\]](#)
- Reaction Biology. (n.d.). Two-Electrode Voltage Clamp Assay Services. Reaction Biology. Retrieved from [\[Link\]](#)

- Guan, B., Chen, X., & Zhang, H. (2013). Two-Electrode Voltage Clamp. In: Gamper, N. (eds) Ion Channels. Methods in Molecular Biology, vol 998. Humana Press, Totowa, NJ. [\[Link\]](#)
- Mellor, I. R., Brier, T. J., Pluteanu, F., Stromgaard, K., Saghyan, A., Eldursi, N., ... & Usherwood, P. N. (2003). Modification of the philanthotoxin-343 polyamine moiety results in different structure-activity profiles at muscle nicotinic ACh, NMDA and AMPA receptors. *Neuropharmacology*, 44(1), 107-118. [\[Link\]](#)
- Nakanishi, K., Goodnow, R., Konno, K., Niwa, M., Bukownik, R., Kallimopoulos, T. A., & Usherwood, P. N. R. (1990). Synthesis and Pharmacological Activity of Philanthotoxin-343 Analogs: Antagonists of Ionotropic Glutamate Receptors. *Pure and Applied Chemistry*, 62(7), 1223-1230. [\[Link\]](#)
- Brier, T. J., Mellor, I. R., Pluteanu, F., & Usherwood, P. N. R. (2021). The Effects of Structural Alterations in the Polyamine and Amino Acid Moieties of Philanthotoxins on Nicotinic Acetylcholine Receptor Inhibition in the Locust, *Schistocerca gregaria*. *International Journal of Molecular Sciences*, 22(22), 12499. [\[Link\]](#)
- Kalstrup, T., Brier, T. J., Pluteanu, F., Mellor, I. R., & Strømgaard, K. (2019). Philanthotoxin Analogues That Selectively Inhibit Ganglionic Nicotinic Acetylcholine Receptors with Exceptional Potency. *Journal of medicinal chemistry*, 62(15), 7014–7024. [\[Link\]](#)
- PubChem. (n.d.). Coumarin 343. PubChem. Retrieved from [\[Link\]](#)

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Sources

1. Philanthotoxin - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
2. (alphaS)-N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)-4-hydroxy-alpha-((1-oxobutyl)amino)benzenepropanamide | C₂₃H₄₁N₅O₃ | CID 159548 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)

- [3. Frontiers | Neuroprotection Against NMDA-Induced Retinal Damage by Philanthotoxin-343 Involves Reduced Nitrosative Stress \[frontiersin.org\]](#)
- [4. columbia.edu \[columbia.edu\]](#)
- [5. The Effects of Structural Alterations in the Polyamine and Amino Acid Moieties of Philanthotoxins on Nicotinic Acetylcholine Receptor Inhibition in the Locust, Schistocerca gregaria \[mdpi.com\]](#)
- [6. Modification of the philanthotoxin-343 polyamine moiety results in different structure-activity profiles at muscle nicotinic ACh, NMDA and AMPA receptors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. biophys.uni-frankfurt.de \[biophys.uni-frankfurt.de\]](#)
- [9. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic \[npielectronic.com\]](#)
- [10. iovs.arvojournals.org \[iovs.arvojournals.org\]](#)
- [11. Dose-dependent effects of NMDA on retinal and optic nerve morphology in rats \[ijo.cn\]](#)
- [12. Dose-dependent effects of NMDA on retinal and optic nerve morphology in rats - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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